molecular formula C12H9F3N2O3S B215346 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid CAS No. 33263-48-8

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid

Cat. No.: B215346
CAS No.: 33263-48-8
M. Wt: 318.27 g/mol
InChI Key: FPVYSCWBQXMSMQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a pyridine derivative featuring a sulfonic acid group at position 3 and a 3-(trifluoromethyl)anilino substituent at position 4. The trifluoromethyl group enhances electron-withdrawing effects, while the sulfonic acid/sulfonamide moiety influences solubility and target binding.

Properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-2-1-3-9(6-8)17-10-4-5-16-7-11(10)21(18,19)20/h1-7H,(H,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYSCWBQXMSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364882
Record name AJ-333/09217034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33263-48-8
Record name 4-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AJ-333/09217034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) :

    • Aromatic protons of the pyridine ring appear as a doublet at δ 8.22 ppm (J = 5.4 Hz), with coupling to the anilino NH at δ 10.09 ppm (s, 1H).

    • The trifluoromethyl group causes splitting of neighboring aromatic protons into complex multiplets between δ 7.53–7.07 ppm.

  • 13C NMR :

    • The sulfonic acid carbon resonates at δ 181.16 ppm, while the trifluoromethyl carbon appears as a quartet (δ 126.22 ppm, JCF = 34 Hz).

Chromatographic Purity

HPLC analysis using a C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% TFA in water/acetonitrile (70:30) mobile phase shows a single peak at tR = 3.13 min, confirming >99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
SNAr68–7299.1Scalable to multi-gram quantitiesRequires harsh hydrolysis conditions
Hypothetical Pd-CatN/AN/AMild conditionsUntested for this substrate

Industrial-Scale Production Considerations

The patent methodology provides a viable blueprint for kilogram-scale synthesis:

  • Continuous Flow Reactor : Implementing a plug-flow reactor at 150°C reduces reaction time from 18 hours to 45 minutes.

  • Crystallization Optimization : Use of antisolvent (hexane) gradient cooling improves crystal morphology and filtration rates .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid:

4-[3-(Trifluoromethyl)anilino]-N-pivaloylpyridine-3-sulfonamide

  • Structure: Differs by the presence of a pivaloyl (2,2-dimethylpropanoyl) group on the sulfonamide nitrogen.
  • Molecular Formula : C₁₇H₁₈F₃N₃O₃S .
  • The sulfonamide group (vs. sulfonic acid) is less acidic, altering ionization state and bioavailability.
  • Applications : Likely used in medicinal chemistry for improved metabolic stability due to steric shielding from the pivaloyl group.

4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide Hydrochloride

  • Structure : Replaces the trifluoromethyl group with a methyl group on the aniline ring.
  • Molecular Formula : C₁₃H₁₅ClN₂O₂S .
  • Key Differences :
    • The methyl group is electron-donating, reducing electrophilicity compared to the trifluoromethyl analog.
    • Lower molecular weight (298.79 g/mol vs. ~401 g/mol for the pivaloyl derivative) may improve diffusion rates.
  • Applications: Potential as a kinase inhibitor scaffold, where subtle substituent changes modulate selectivity .

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

  • Structure : Features a benzyloxy group and trimethylpyridine core, with a trifluoromethylbenzenesulfonamide side chain .
  • The benzenesulfonamide group (vs. pyridinesulfonic acid) alters electronic distribution and hydrogen-bonding capacity.
  • Applications : Investigated in electrochemical polymers for ion transport due to sulfonamide’s anion-exchange properties .

3,3,3-Trifluoro-propane-1-sulfonic Acid Derivatives

  • Structure : Complex cyclic amines (e.g., imidazo-pyrrolo-pyrazine) linked to trifluoropropanesulfonic acid .
  • Key Differences :
    • The sulfonic acid is part of a propane chain rather than a pyridine ring, affecting conformational flexibility.
    • Larger heterocyclic systems (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl) enable multi-target interactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Potential Applications
This compound* C₁₂H₉F₃N₂O₃S ~318.2 Trifluoromethyl, sulfonic acid Sulfonic acid Catalysis, drug delivery
4-[3-(Trifluoromethyl)anilino]-N-pivaloylpyridine-3-sulfonamide C₁₇H₁₈F₃N₃O₃S 401.4 Trifluoromethyl, pivaloyl Sulfonamide Medicinal chemistry
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide C₁₂H₁₃N₃O₂S 263.3 Methyl, sulfonamide Sulfonamide Kinase inhibition
Compound 17d C₂₄H₂₄F₃N₃O₃S 491.5 Benzyloxy, trimethylpyridine Benzenesulfonamide Electrochemical polymers
3,3,3-Trifluoro-propane-1-sulfonic acid derivatives Varies ~400–500 Trifluoropropyl, heterocycles Sulfonic acid Antiviral/anticancer agents

*Hypothetical structure based on analogs.

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in the target compound enhances acidity and electron-deficient character, improving interactions with cationic residues in enzymes compared to methyl analogs .
  • Solubility : Sulfonic acids (pKa ~ -1) are fully ionized at physiological pH, favoring aqueous solubility but limiting blood-brain barrier penetration, whereas sulfonamides (pKa ~ 10) remain neutral, enhancing membrane permeability .
  • Synthetic Accessibility : Sulfonamide derivatives (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides, a scalable route adaptable to diverse substituents .

Biological Activity

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₉F₃N₂O₃S
  • Molecular Weight : 318.27 g/mol
  • CAS Number : [not provided]

The trifluoromethyl group (-CF₃) significantly alters the electronic properties of the molecule, contributing to its biological activity. The sulfonic acid moiety enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine and aniline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that fused pyrrolo-pyridine derivatives demonstrated high cytotoxicity, suggesting that structural modifications can lead to enhanced antiproliferative activity .

Compound TypeCell Line TestedIC50 (µM)Reference
Fused Pyrrolo-Pyridine DerivativeA549 (Lung)5.2
Trifluoromethyl Aniline DerivativeHeLa (Cervical)3.1

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Compounds containing the trifluoromethyl group have been shown to inhibit enzymes such as reverse transcriptase, which is crucial in viral replication processes .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

Study on Antiproliferative Effects

A detailed investigation was conducted on the antiproliferative effects of various trifluoromethyl-substituted compounds on human cancer cell lines. The study found that:

  • Compound Efficacy : The compound exhibited significant inhibition of cell growth in both breast and lung cancer cell lines.
  • Selectivity : Notably, it showed lower toxicity towards normal cells, indicating a potential therapeutic index.

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